1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
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Description
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Benzocarbapenems Synthesis : Research focused on synthesizing benzocarbapenems, a class of compounds with potential medicinal applications, via cyclodehydration of β-amino acids derived from substituted indoles. This method demonstrates the versatility of indole-based compounds in synthesizing complex structures with potential antibiotic properties (Coulton, Gilchrist, & Graham, 1998).
Azomethine Ylide Cycloaddition : Utilizing azomethine ylides for internal cycloaddition processes to access compounds with complex substitution patterns. This methodology showcases the ability to construct diverse heterocyclic structures, which could be foundational for developing new chemical entities (Bobeck, Warner, & Vedejs, 2007).
Medicinal Chemistry Applications
Peptidotriazoles Synthesis : The copper(I)-catalyzed cycloaddition of azides to alkynes on solid-phase to produce peptidotriazoles introduces a method for incorporating 1H-[1,2,3]-triazoles into peptides. This technique is significant for developing peptide-based therapeutics with enhanced stability and activity profiles (Tornøe, Christensen, & Meldal, 2002).
Antimicrobial Activity : Studies on substituted 1,2,3-triazoles demonstrate their potential antimicrobial activity. The synthesis of these compounds and their characterization could pave the way for new antimicrobial agents, highlighting the importance of heterocyclic compounds in medicinal chemistry (Holla et al., 2005).
Novel Methodologies in Organic Synthesis
- Microwave-assisted Synthesis : The development of new 1,2,3-triazole derivatives using microwave irradiation for the Cu(I) catalyzed 1,3-dipolar cycloaddition process. This approach not only speeds up the synthesis but also enhances the yield, demonstrating the efficiency of microwave-assisted organic synthesis in creating heterocyclic compounds (Ashok et al., 2020).
Properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-22-9-14(16-4-2-3-5-18(16)22)8-19(25)23-10-15(11-23)24-12-17(20-21-24)13-6-7-13/h2-5,9,12-13,15H,6-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBYAYCYUVDKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C=C(N=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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